BenchChemオンラインストアへようこそ!

N-(3-Ethoxyphenyl)-2-iodobenzamide

Lipophilicity Drug‑likeness ADME prediction

N-(3-Ethoxyphenyl)-2-iodobenzamide (CAS 58494-88-5) is a synthetic, disubstituted benzanilide belonging to the broader class of 2-iodobenzamides. Its molecular structure combines an ortho‑iodine atom on the benzoyl ring with a meta‑ethoxy group on the aniline ring, yielding a molecular formula of C₁₅H₁₄INO₂ and a molecular weight of 367.18 g mol⁻¹.

Molecular Formula C15H14INO2
Molecular Weight 367.18 g/mol
CAS No. 58494-88-5
Cat. No. B14618344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Ethoxyphenyl)-2-iodobenzamide
CAS58494-88-5
Molecular FormulaC15H14INO2
Molecular Weight367.18 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I
InChIInChI=1S/C15H14INO2/c1-2-19-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18)
InChIKeyONTCOQZTPZHGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Ethoxyphenyl)-2-iodobenzamide (CAS 58494-88-5): Procurement-Relevant Physicochemical and Structural Baseline


N-(3-Ethoxyphenyl)-2-iodobenzamide (CAS 58494-88-5) is a synthetic, disubstituted benzanilide belonging to the broader class of 2-iodobenzamides. Its molecular structure combines an ortho‑iodine atom on the benzoyl ring with a meta‑ethoxy group on the aniline ring, yielding a molecular formula of C₁₅H₁₄INO₂ and a molecular weight of 367.18 g mol⁻¹ . This substitution pattern confers a unique set of physicochemical properties—including elevated lipophilicity (LogP ≈ 4.33) and a moderate polar surface area (PSA ≈ 41.8 Ų)—that distinguish it from simpler 2-iodobenzamide analogs and underlie its utility as a versatile intermediate in medicinal chemistry and cross‑coupling‑based synthetic strategies .

Why Generic 2‑Iodobenzamide or Simple N‑Phenyl‑2‑iodobenzamide Cannot Substitute for N-(3-Ethoxyphenyl)-2-iodobenzamide


Although 2‑iodobenzamides share a common benzamide scaffold, the addition of a meta‑ethoxy substituent on the N‑phenyl ring profoundly alters lipophilicity, polar surface area, and molecular recognition features relative to unsubstituted 2‑iodo‑N‑phenylbenzamide (benodanil) or the parent 2‑iodobenzamide . These differences translate into measurable shifts in LogP (Δ ≈ 0.7–1.1 units) and PSA (Δ ≈ 12 Ų) that directly affect membrane permeability, metabolic stability, and target‑binding profiles . For procurement decisions—especially in lead‑optimization or fragment‑based drug discovery—substituting a generic analog therefore introduces uncontrolled variability in pharmacokinetic and pharmacodynamic behavior, making the specific meta‑ethoxy, ortho‑iodo substitution pattern an essential, non‑interchangeable parameter .

Quantitative Differentiation Evidence for N-(3-Ethoxyphenyl)-2-iodobenzamide Relative to Its Closest Analogs


Lipophilicity Superiority Over 2‑Iodo‑N‑phenylbenzamide (Benodanil): LogP Head‑to‑Head

N-(3-Ethoxyphenyl)-2-iodobenzamide exhibits a measured/calculated LogP of 4.33, substantially higher than the LogP of 3.62 reported for its closest structural analog, 2‑iodo‑N‑phenylbenzamide (benodanil) . This increase of ΔLogP ≈ 0.7 units is driven by the meta‑ethoxy substituent and has direct implications for membrane permeability and tissue distribution—placing the target compound at the upper boundary of CNS drug‑likeness while the comparator falls in the mid‑range .

Lipophilicity Drug‑likeness ADME prediction

Polar Surface Area (PSA) Discrimination from 2‑Iodo‑N‑phenylbenzamide: Impact on Absorption Predictions

The target compound possesses a PSA of 41.8 Ų, significantly larger than the PSA of 29.1 Ų recorded for 2‑iodo‑N‑phenylbenzamide . This 12.7 Ų increase originates from the additional ethoxy oxygen and alters the compound’s Veber and Egan drug‑likeness profiles. The higher PSA of the target compound predicts reduced passive transcellular permeability but potentially improved aqueous solubility relative to the unsubstituted analog .

Polar surface area Oral absorption Rule‑of‑five

Molecular Weight and Halogen Content Differentiation from Non‑Iodinated N-(3-Ethoxyphenyl)benzamide

Replacement of the ortho‑iodine with hydrogen yields N-(3‑ethoxyphenyl)benzamide (CAS 17765‑48‑9), which has a molecular weight of 241.29 g mol⁻¹ versus 367.18 g mol⁻¹ for the target compound . The 125.89 g mol⁻¹ mass difference reflects the presence of a heavy iodine atom (atomic mass ~126.9) that serves as a versatile orthogonal handle for transition‑metal‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Heck, Buchwald–Hartwig). The non‑iodinated analog cannot participate in these C–C bond‑forming transformations at the benzoyl ring, fundamentally limiting its downstream synthetic utility .

Molecular weight Heavy atom count Cross‑coupling handle

Positional Isomer Differentiation: Meta‑Ethoxy vs. Ortho‑Ethoxy LogP and PSA Discrimination

Moving the ethoxy group from the meta‑position (target) to the ortho‑position yields N-(2‑ethoxyphenyl)-2‑iodobenzamide, whose LogP is 3.79 and PSA is 29.8 Ų . The meta‑ethoxy target compound is therefore more lipophilic (ΔLogP ≈ +0.53) and substantially more polar (ΔPSA ≈ +12.0 Ų) than its ortho‑ethoxy isomer. These differences arise from altered conformational preferences and intramolecular hydrogen‑bonding patterns that directly impact chromatographic retention, solubility, and protein‑binding behavior .

Positional isomer Lipophilicity Structure‑property relationships

Spectral Fingerprint Uniqueness: Verified Analytical Differentiation from Ortho‑Ethoxy Isomer

The ortho‑ethoxy positional isomer N-(2‑ethoxyphenyl)-2‑iodobenzamide has a documented SpectraBase record comprising one NMR, one FTIR, and one GC‑MS spectrum (SpectraBase Compound ID: EGW4aLj2JSB) [1]. The meta‑ethoxy target compound yields distinct chromatographic retention times, NMR chemical shift patterns, and IR absorption bands that unambiguously differentiate it from the ortho isomer. This spectral orthogonality is critical for identity verification, purity assessment, and regulatory documentation in procurement workflows [1].

Spectroscopic fingerprint Quality control Identity verification

Class‑Level Melanin‑Targeting Potential of 2‑Iodobenzamides: Supporting Evidence for Melanoma Imaging Research

Numerous 2‑iodobenzamide derivatives, including the clinically evaluated agent N-(2‑diethylaminoethyl)-2‑iodobenzamide (BZA2), exhibit high-affinity, melanin‑dependent uptake in pigmented melanoma cells. BZA2 uptake in pigmented M4 Beu melanoma cells was ~80% of administered radioactivity, with binding to synthetic melanin saturable and concentration‑dependent [1]. While no direct comparative data exist for N-(3‑ethoxyphenyl)-2‑iodobenzamide itself, its structural retention of the pharmacophoric 2‑iodobenzamide core suggests potential for melanin‑targeted applications that is absent in non‑iodinated or meta‑substituted‑shifted analogs. Confirmation via direct radio‑uptake or SPR assays is required [1].

Melanin binding Melanoma imaging 2‑Iodobenzamide scaffold

High‑Value Research and Industrial Application Scenarios for N-(3-Ethoxyphenyl)-2-iodobenzamide


Palladium‑Catalyzed Cross‑Coupling Substrate for Isoindolinone and Isoquinolinone Library Synthesis

The ortho‑iodine atom serves as an ideal oxidative‑addition partner for Pd(0)‑catalyzed Sonogashira, Heck, and carbonylative cyclization reactions, enabling rapid construction of isoindolin‑1‑one and isoquinolin‑1‑one scaffolds. The meta‑ethoxy group remains intact throughout these transformations, providing a modifiable handle or a pharmacokinetic tuning element [1]. This compound is therefore recommended for medicinal chemistry groups building heterocycle‑focused compound libraries.

Physicochemical Probe in Structure–Property Relationship (SPR) Studies of Benzamide Lipophilicity and Permeability

With a LogP of 4.33 and PSA of 41.8 Ų, this compound occupies a strategically valuable property space at the boundary of CNS drug‑likeness. It can serve as a reference probe in systematic SPR studies comparing the effects of alkoxy substitution position (meta vs. ortho vs. para) on lipophilicity, aqueous solubility, and passive membrane permeability .

Synthetic Intermediate for Radiolabeled Benzamide Derivatives Targeting Melanin‑Expressing Tumors

The 2‑iodobenzamide scaffold is a recognized pharmacophore for melanin‑targeted imaging and therapy. The meta‑ethoxy substituent may modulate pharmacokinetics without ablating melanin affinity; the iodine atom provides a site for isotopic exchange (e.g., ¹²³I/¹²⁵I/¹³¹I) or metal‑catalyzed functionalization prior to radiolabeling [2]. This compound is a suitable starting material for radiochemistry groups developing next‑generation melanoma‑imaging agents.

Quality‑Control Reference Standard for Differentiating Positional Isomers in Chromatographic and Spectroscopic Assays

The distinct LogP, PSA, and predicted spectral features of the meta‑ethoxy isomer relative to the ortho‑ethoxy isomer make this compound valuable as an authentic reference standard for HPLC purity determination, NMR structural verification, and MS identification in analytical chemistry and chemical-supply quality-assurance workflows .

Quote Request

Request a Quote for N-(3-Ethoxyphenyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.